N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-14(26)15-4-2-5-16(12-15)23-17(27)13-22-19(28)25-10-8-24(9-11-25)18-20-6-3-7-21-18/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
VKMFCYOUSIIOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on structural analogs, synthesis strategies, and inferred biological activities based on substituent variations.
Structural Modifications and Substituent Effects
- Key Observations: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability compared to the acetyl group in the target compound . Piperazine Substitution: Pyrimidin-2-yl (target compound) vs. Linker Importance: The carboxamide linker in the target compound and is critical for maintaining conformational rigidity, a feature shown to influence receptor selectivity in dopamine D3 ligands .
Tables and Figures
Table 1 : Structural comparison of the target compound and analogs.
Table 2 : Synthetic and physicochemical data for piperazine-carboxamide derivatives.
Biological Activity
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1351698-31-1 |
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.4 g/mol |
The structure includes a piperazine ring, a pyrimidine moiety, and an amide functional group, which are crucial for its biological activity.
Interaction with Receptors
Research indicates that this compound may act as a modulator of neurotransmitter receptors. It is particularly noted for its potential interactions with gamma-aminobutyric acid (GABA) receptors, which play a significant role in neuronal excitability and neurotransmission. This suggests that the compound may be beneficial in treating neurological disorders by influencing GABAergic signaling pathways.
Enzyme Modulation
The compound has also shown promise in binding to specific enzymes or receptors, modulating their activity. This modulation can lead to various physiological effects, making it a candidate for further exploration in therapeutic contexts.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound found that it exhibited anxiolytic-like effects in animal models. The compound was administered at varying doses, and behavioral assessments indicated a significant reduction in anxiety-like behaviors compared to control groups. These findings suggest potential applications in anxiety disorders.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was dose-dependent, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,3-benzothiazol-2-amine | Contains a benzothiazole moiety | Fluorine substitution enhances lipophilicity |
| N-(4-acetylphenyl)-4-(3-chlorophenyl)piperazine-1-carboxamide | Acetyl group instead of oxoethyl | Different substitution patterns affecting activity |
| N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-benzoxazol-2-amines | Benzoxazole instead of pyrimidine | Unique heterocyclic structure influencing pharmacodynamics |
This comparative analysis reveals that while several compounds share structural similarities with this compound, its specific combination of substituents confers distinct chemical and biological properties.
Q & A
Q. Critical Reaction Parameters :
- Temperature : Pyrimidine substitution requires precise control (70–80°C) to avoid side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
- Catalysts : Use of DIPEA as a base improves reaction kinetics in amidation steps .
Advanced Optimization :
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural conformation?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidinyl protons at δ 8.3–8.5 ppm; piperazine carbons at δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 425.18) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) with UV detection at 254 nm .
Q. Advanced Structural Analysis :
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N piperazine bonds: 1.45–1.49 Å) and dihedral angles, critical for 3D conformation studies .
- IR Spectroscopy : Identifies hydrogen bonding (N–H stretch at ~3300 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .
How can computational methods predict the compound’s reactivity and biological target interactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screens against CNS targets (e.g., dopamine D3 receptors) using PyMOL/AutoDock, leveraging piperazine’s conformational flexibility .
- MD Simulations : Models solvation effects and membrane permeability (logP ~2.5) using GROMACS .
Validation : Experimental binding assays (e.g., SPR or radioligand displacement) confirm computational predictions .
What strategies resolve discrepancies in reported biological activities of piperazine-carboxamide derivatives?
Q. Data Contradiction Analysis
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y) to account for receptor expression differences .
- Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) using liver microsomes .
- Structural Analogues : Cross-reference with N-(4-chlorophenyl) derivatives to isolate substituent effects on activity .
Case Study : Divergent IC₅₀ values for similar compounds may arise from assay pH (e.g., acidic conditions protonate piperazine, altering binding) .
How to design SAR studies for identifying critical functional groups influencing target affinity?
Q. Advanced Methodological Approach
- Core Modifications : Synthesize analogues with:
- Pyrimidine replacements (e.g., pyridinyl vs. pyrimidinyl) to assess aromatic stacking .
- Acetylphenyl substitutions (e.g., nitro vs. methoxy groups) to probe electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify hydrogen bond acceptors (pyrimidine N1) and hydrophobic regions (acetylphenyl) .
- Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., 3-acetylphenyl enhances logD by 0.3 units) .
What in vitro assays evaluate the compound’s mechanism of action for CNS targets?
Q. Basic to Advanced Screening
- Receptor Binding Assays : Radioligand competition (³H-spiperone for dopamine D2/D3 receptors) .
- Functional cAMP Assays : Measure GPCR activity (e.g., inhibition of forskolin-induced cAMP in CHO cells) .
- Kinase Profiling : Screen against 100+ kinases (e.g., Abl1, JAK2) to identify off-target effects .
Data Interpretation : EC₅₀ values <100 nM suggest high potency; cross-validate with knockout models (e.g., D3 receptor-null mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
